molecular formula C18H19N3O4S2 B3980336 Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3980336
M. Wt: 405.5 g/mol
InChI Key: LNDWPASTSANVSP-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a benzoxazole ring, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 2-mercaptobenzoxazole with an appropriate butanoyl chloride to form the intermediate compound. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using aqueous acid or base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its benzoxazole and thiazole rings. These interactions can disrupt normal cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 4-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}amino}-1,3-thiazole-5-carboxylate

Uniqueness

Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of both benzoxazole and thiazole rings, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Structural Overview

The compound features a unique structure comprising:

  • Benzoxazole ring
  • Thiazole ring
  • Ethyl ester group

The presence of these functional groups contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic route includes:

  • Formation of an intermediate by reacting 2-mercaptobenzoxazole with butanoyl chloride.
  • Coupling this intermediate with 4-methyl-1,3-thiazole-5-carboxylic acid ethyl ester under optimized conditions to yield the final product.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Compounds derived from thiazole and benzothiazole structures have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for some derivatives range from 1.56 to 6.25 μg/mL against tested strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation:

  • Cell Lines Tested : Research has evaluated the antiproliferative effects on human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cell lines.
  • Findings : Some compounds exhibited moderate to high inhibition rates, suggesting potential as anticancer agents .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • The interactions between the compound's functional groups and specific molecular targets (such as enzymes or receptors) disrupt normal cellular processes.

Data Table: Summary of Biological Activities

Activity Type Tested Organisms/Cell Lines MIC/IC50 Values Reference
AntibacterialE. coli, S. aureus1.56 - 6.25 μg/mL
AnticancerSK-Hep-1, MDA-MB-231, NUGC-3Variable; moderate inhibition

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing thiazole derivatives demonstrated that certain compounds exhibited potent antibacterial properties with MIC values comparable to established antibiotics. This highlights the potential of this compound as a lead compound in drug development.

Case Study 2: Anticancer Screening

In vitro screening revealed that some derivatives could effectively inhibit the growth of cancer cell lines at low concentrations. This suggests that further exploration into their mechanisms could lead to novel therapeutic strategies against cancer.

Properties

IUPAC Name

ethyl 2-[2-(1,3-benzoxazol-2-ylsulfanyl)butanoylamino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c1-4-13(26-18-20-11-8-6-7-9-12(11)25-18)15(22)21-17-19-10(3)14(27-17)16(23)24-5-2/h6-9,13H,4-5H2,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDWPASTSANVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)SC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Ethyl 2-{[2-(1,3-benzoxazol-2-ylsulfanyl)butanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

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